4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione
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Overview
Description
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of octylamino groups and a thione moiety in its structure imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione typically involves the nucleophilic substitution of cyanuric chloride with octylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the formation of intermediate products, which are subsequently converted to the final compound by the addition of a sulfur source, such as hydrogen sulfide or sodium sulfide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The octylamino groups can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl or aryl halides, in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding amine.
Substitution: Alkyl or aryl substituted derivatives.
Scientific Research Applications
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(octylamino)-1,3,5-triazine: Similar structure but with an additional octylamino group.
4,6-Bis(ethylamino)-1,3,5-triazine-2(5H)-thione: Similar structure but with shorter ethylamino groups instead of octylamino groups.
Uniqueness
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione is unique due to the presence of long octyl chains, which impart hydrophobic properties and enhance its interaction with lipid membranes. This makes it particularly effective in applications requiring membrane permeability, such as antimicrobial and anticancer research .
Properties
CAS No. |
830346-69-5 |
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Molecular Formula |
C19H37N5S |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
2,6-bis(octylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C19H37N5S/c1-3-5-7-9-11-13-15-20-17-22-18(24-19(25)23-17)21-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H3,20,21,22,23,24,25) |
InChI Key |
XOCBEKUSOIVKJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=NC(=S)N=C(N1)NCCCCCCCC |
Origin of Product |
United States |
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